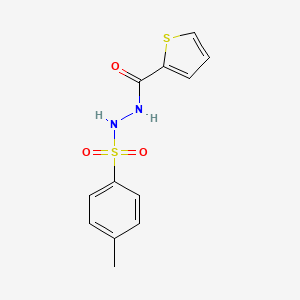

4-methyl-N'-(2-thienylcarbonyl)benzenesulfonohydrazide

説明

合成方法

4-メチル-N'-(2-チエニルカルボニル)ベンゼンスルホンヒドラジドの合成は、通常、4-メチルベンゼンスルホンヒドラジドと2-チオフェンカルボキシアルデヒドを縮合させることで行われます。この反応は酸性または塩基性条件下で行われ、多くの場合、エタノールまたはメタノールなどの溶媒が使用されます。 反応混合物は、通常、数時間還流させて反応を完了させた後、再結晶またはクロマトグラフィーによって精製されます.

特性

分子式 |

C12H12N2O3S2 |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

N'-(4-methylphenyl)sulfonylthiophene-2-carbohydrazide |

InChI |

InChI=1S/C12H12N2O3S2/c1-9-4-6-10(7-5-9)19(16,17)14-13-12(15)11-3-2-8-18-11/h2-8,14H,1H3,(H,13,15) |

InChIキー |

IJZAWWJVJYWNFF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CS2 |

製品の起源 |

United States |

準備方法

The synthesis of 4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 2-thiophenecarboxaldehyde. The reaction is carried out under acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

化学反応の分析

科学研究への応用

4-メチル-N'-(2-チエニルカルボニル)ベンゼンスルホンヒドラジドには、いくつかの科学研究への応用があります。

化学: さまざまなヘテロ環化合物の合成のための有機合成における試薬として使用されます。

生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。

医学: この化合物は、そのユニークな化学構造と反応性から、治療薬としての可能性を探るための研究が進行中です。

科学的研究の応用

4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

作用機序

類似化合物の比較

4-メチル-N'-(2-チエニルカルボニル)ベンゼンスルホンヒドラジドは、以下の類似化合物と比較することができます。

4-メチル-N'-(プロパン-2-イリデン)ベンゼンスルホンヒドラジド: この化合物は、スルホンヒドラジド構造は似ていますが、ヒドラジド基には異なる置換基が結合しています。

4-メチル-N'-(1-フェニルエチリデン)ベンゼンスルホンヒドラジド: チエニルカルボニル基ではなくフェニルエチリデン基を持つ別の類似化合物です。

N-(2-ホルミルフェニル)-4-メチルベンゼンスルホンアミド: この化合物は、フェニル環にホルミル基が結合しており、異なる反応性と用途を持っています.

類似化合物との比較

4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:

4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide: This compound has a similar sulfonohydrazide structure but with a different substituent on the hydrazide group.

4-methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: Another similar compound with a phenylethylidene group instead of the thienylcarbonyl group.

N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound has a formyl group attached to the phenyl ring, providing different reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。